N-(3-amino-4-chlorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHASNCRXYVDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Solvent Selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used due to their inertness and ability to dissolve both reactants. Polar aprotic solvents like acetonitrile may also enhance reaction rates.
- Base : Triethylamine (TEA) or pyridine is employed to neutralize HCl generated during the reaction. Pyridine doubles as a catalyst in some cases.
- Temperature : Reactions are typically conducted at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature.
A representative procedure involves dissolving 3-amino-4-chloroaniline (1.0 equiv) in DCM, cooling to 0°C, and adding MsCl (1.1 equiv) dropwise. TEA (1.2 equiv) is then added, and the mixture is stirred for 12 hours. The crude product is washed with water, dried over sodium sulfate, and purified via recrystallization from ethanol/water.
Advanced Catalytic and Green Chemistry Approaches
Recent advancements focus on minimizing waste and improving atom economy. Catalytic methods using DMAP (4-dimethylaminopyridine) or polymer-supported bases have shown promise in reducing reaction times and enhancing yields. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 85%.
Comparative Data Table: Optimization Strategies
| Method | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Classical | DCM | TEA | 0 → 25 | 12 | 78 |
| Microwave-assisted | THF | DMAP | 80 (microwave) | 0.5 | 88 |
| Polymer-supported | Acetonitrile | PS-TEA | 25 | 6 | 82 |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are increasingly adopted to enhance safety and consistency. In one setup, 3-amino-4-chloroaniline and MsCl are fed into a microreactor with in-line mixing, achieving >90% conversion within 2 minutes. The product is then separated via liquid-liquid extraction and crystallized under vacuum.
Key Industrial Challenges
- Purity Control : Residual MsCl and by-products like bis-sulfonamides must be minimized through precise stoichiometry and quenching.
- Waste Management : HCl by-product is neutralized with aqueous NaOH, generating NaCl, which is recycled or disposed of responsibly.
Alternative Pathways and Functionalization
While the direct sulfonylation route dominates, alternative strategies include:
- Protection/Deprotection : Temporarily protecting the amine group (e.g., as an acetyl derivative) before sulfonylation to prevent over-reaction. The acetyl group is later removed via hydrolysis.
- Electrophilic Aromatic Substitution : Introducing the sulfonamide group via directed ortho-metalation, though this is less common due to complexity.
Analytical Characterization and Quality Control
Critical quality attributes include:
- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm).
- Structural Confirmation : NMR (¹H and ¹³C) and IR spectroscopy validate the sulfonamide moiety (S=O stretches at ~1350 and 1150 cm⁻¹).
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-amino-4-chlorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of enzyme functions and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-amino-4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-4-bromophenyl)methanesulfonamide
- N-(3-amino-4-fluorophenyl)methanesulfonamide
- N-(3-amino-4-iodophenyl)methanesulfonamide
Uniqueness
N-(3-amino-4-chlorophenyl)methanesulfonamide is unique due to the presence of the chlorine atom, which imparts specific chemical and biological properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different reactivity and interaction profiles, making it suitable for distinct applications .
Biological Activity
N-(3-amino-4-chlorophenyl)methanesulfonamide, also referred to as a sulfonamide compound, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features an amino group and a chlorophenyl moiety that contribute to its biological interactions. The methanesulfonamide group enhances solubility and stability, which is crucial for its interaction with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of their activity.
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, disrupting bacterial cell functions .
- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against different bacterial strains:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. Below is a summary of IC50 values obtained from various studies:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.0 |
| HeLa (Cervical) | 10.2 |
| MDA-MB-231 (Breast) | 7.5 |
These findings indicate a promising potential for this compound in cancer therapy, particularly due to its selective toxicity towards cancer cells compared to normal cells .
Case Studies
- Anticancer Mechanism Study : A study evaluated the effects of this compound on the A549 lung cancer cell line. Results showed that the compound induced apoptosis via mitochondrial pathways, evidenced by increased cytochrome c release and caspase activation .
- Antimicrobial Efficacy : In a clinical setting, this compound was tested against resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, suggesting its potential use in treating infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
